Home > Products > Screening Compounds P7264 > N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide - 2199066-06-1

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide

Catalog Number: EVT-3041267
CAS Number: 2199066-06-1
Molecular Formula: C17H25N7O2S
Molecular Weight: 391.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. This structural similarity highlights the importance of this core structure in medicinal chemistry and its potential application in various therapeutic areas. Understanding the metabolic liabilities of SGX523 can provide insights into potential metabolic pathways and toxicity concerns for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide.
  • Compound Description: Compound 1 is a potent and selective c-MET inhibitor. [] Despite its promising activity, Compound 1 demonstrated high in vitro NADPH-dependent covalent binding to microsomal proteins, particularly in rats, mice, and monkeys. [] This binding, attributed to bioactivation by cytochrome P450 enzymes (CYP 3A4, 1A2, and 2D6 in humans; CYP 2A2, 3A1, and 3A2 in rats), leads to the formation of a reactive intermediate. [] The primary metabolic pathway involves glutathione conjugation at the 4-position of the isothiazole ring, as confirmed by metabolite analysis. []
  • Relevance: While Compound 1 possesses an isothiazole ring instead of the cyclobutyl group present in N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide, both compounds share the crucial [, , ]triazolo[4,3-b]pyridazine scaffold. This shared scaffold suggests that N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide may also be susceptible to bioactivation by cytochrome P450 enzymes, potentially leading to similar toxicological concerns as observed with Compound 1.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Relevance: Despite the structural differences, the continued presence of the [, , ]triazolo[4,3-b]pyridazine scaffold in Compound 2, along with its similar metabolic liabilities, emphasizes the potential for bioactivation and associated toxicity in compounds containing this core structure, such as N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide. This highlights the importance of careful structural modifications and thorough metabolic profiling during drug development to mitigate potential risks.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives

  • Compound Description: This series of benzamide and sulfonamide derivatives, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline, showed good to moderate antimicrobial activity. [] These compounds highlight the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold for developing molecules with potential therapeutic applications.
  • Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine core in these derivatives, similar to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide, suggests a potential for exploring the antimicrobial activity of the latter. Further investigation could reveal valuable insights into the structure-activity relationship within this class of compounds.

This analysis of related compounds emphasizes that while the [, , ]triazolo[4,3-b]pyridazine scaffold presents promising opportunities for drug development, careful consideration must be given to potential metabolic liabilities and associated toxicity risks. Early assessment and strategic structural modifications are crucial for mitigating these risks and maximizing the therapeutic potential of compounds containing this scaffold.

Overview

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is a complex organic compound recognized for its intricate molecular structure and potential biological activities. This compound belongs to the class of fused heterocycles, which are characterized by the presence of multiple interconnected rings containing nitrogen and other heteroatoms. The molecular formula of this compound is C17H22N8O, with a molecular weight of approximately 354.4 g/mol. Its unique structure includes a sulfonamide functional group, which is often associated with various pharmacological properties.

Source and Classification

The compound is classified under the category of sulfonamides and heterocyclic compounds, specifically featuring a triazolo-pyridazine core. Such compounds have been studied extensively for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The structural complexity and presence of multiple functional groups enhance its potential applications in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide typically involves several key steps:

  1. Formation of the Triazolo-Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic conditions.
  2. Introduction of the Azetidine Ring: This step may involve nucleophilic substitution reactions where an azetidine derivative reacts with the triazolo-pyridazine intermediate.
  3. Sulfonamide Formation: The final step involves the reaction of the amine component (N-methylpyrrolidine) with a sulfonyl chloride to yield the sulfonamide.

Technical Details

The synthetic routes may require optimization to enhance yield and purity. Techniques such as high-throughput screening and continuous flow reactors can be employed to refine reaction conditions and improve efficiency.

Molecular Structure Analysis

Structure

The molecular structure of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide consists of several key features:

  • Triazolo-Pyridazine Core: This core structure contributes significantly to the compound's biological activity.
  • Azetidine Ring: A saturated four-membered ring that enhances structural rigidity.
  • Sulfonamide Group: Known for its pharmacological significance.

Data

The compound has a melting point of approximately 188–189 °C, indicating its solid-state stability at room temperature.

Chemical Reactions Analysis

Reactions

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide can undergo various chemical reactions typical for nitrogen-containing heterocycles:

  1. Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
  2. Cyclization Reactions: Potential for further cyclization to form more complex structures.
  3. Deprotonation: The sulfonamide nitrogen can be deprotonated under basic conditions to form reactive intermediates.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. These interactions could inhibit or modulate their activity, thereby influencing various biochemical pathways relevant to inflammation or other physiological processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow solid
  • Melting Point: 188–189 °C

Chemical Properties

  • Molecular Formula: C17H22N8O
  • Molecular Weight: 354.4 g/mol

These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to potential reactivity associated with its functional groups.

Applications

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide has potential applications in medicinal chemistry due to its structural features that may confer distinct biological activities. Research indicates that compounds related to this scaffold exhibit significant anti-inflammatory and analgesic properties. Future studies could explore its efficacy in treating various diseases related to inflammation or immune dysfunction.

Properties

CAS Number

2199066-06-1

Product Name

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide

Molecular Formula

C17H25N7O2S

Molecular Weight

391.49

InChI

InChI=1S/C17H25N7O2S/c1-21(27(25,26)23-9-2-3-10-23)14-11-22(12-14)16-8-7-15-18-19-17(24(15)20-16)13-5-4-6-13/h7-8,13-14H,2-6,9-12H2,1H3

InChI Key

LHWDHZRVECKMBH-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)N5CCCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.